REACTION_CXSMILES
|
C([O:3][C:4]([CH:6](C(OCC)=O)[C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][C:10]([Cl:16])=[C:9]([Cl:17])[N:8]=1)=O)C.C(OC(C(C(OCC)=O)C1C(Cl)=CC([N+]([O-])=O)=C(Cl)N=1)=O)C.C(C(CC)(C([O-])=O)C([O-])=O)C.NC1C(C(C(OCC)=O)C(OCC)=O)=NC(Cl)=C(Cl)C=1.NC1(Cl)C=CC(Cl)=NC1C(C(OCC)=O)C(OCC)=O>C(O)C.[Ni].O.Cl.CCCCCC.C(OCC)(=O)C>[Cl:17][C:9]1[N:8]=[C:7]2[C:12](=[CH:11][C:10]=1[Cl:16])[NH:13][C:4](=[O:3])[CH2:6]2 |f:9.10|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
2-bis(ethoxycarbonyl)methyl-5,6-dichloro-3-nitropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C1=NC(=C(C=C1[N+](=O)[O-])Cl)Cl)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C1=NC(=C(C=C1Cl)[N+](=O)[O-])Cl)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=C(C1)Cl)Cl)C(C(=O)OCC)C(=O)OCC
|
Name
|
3-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine
|
Quantity
|
4.03 g
|
Type
|
reactant
|
Smiles
|
NC1(C(N=C(C=C1)Cl)C(C(=O)OCC)C(=O)OCC)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth (Celite (trademark))
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave an oil which
|
Type
|
CONCENTRATION
|
Details
|
Each of the fractions was separately concentrated
|
Type
|
WASH
|
Details
|
Eluted after diethylmalonate
|
Type
|
CUSTOM
|
Details
|
Although clean separation from diethyl malonate
|
Type
|
WASH
|
Details
|
the bulk of the mass of desired product and the isomer eluted
|
Type
|
ADDITION
|
Details
|
as mixed fractions
|
Type
|
ADDITION
|
Details
|
Leading fractions containing only 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine
|
Type
|
ADDITION
|
Details
|
mixed fractions
|
Type
|
ADDITION
|
Details
|
containing at least 10% of this material
|
Type
|
CUSTOM
|
Details
|
to afford a solid
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
ADDITION
|
Details
|
Ethanol was added
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to help remove water
|
Type
|
ADDITION
|
Details
|
All fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with methanol
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C2CC(NC2=CC1Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |